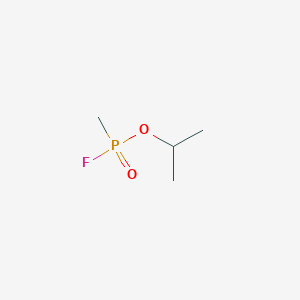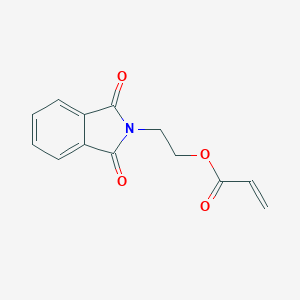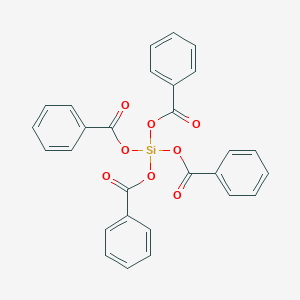
1-(2-氰乙基)氮丙啶
描述
1-(2-Cyanoethyl)aziridine is an organic compound with the molecular formula C5H8N2 . It belongs to the class of aziridines, which are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine and two methylene bridges .
Synthesis Analysis
Aziridines, including 1-(2-Cyanoethyl)aziridine, can be synthesized through several routes. One common method involves the cyclization of haloamines and amino alcohols . Another approach is the nitrene addition to alkenes . More recent methods involve the uncatalyzed thermal gas phase routes, which involve the whole azide reactant molecule without dissociation .Molecular Structure Analysis
The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . The molecular weight of 1-(2-Cyanoethyl)aziridine is 96.130420 g/mol .Chemical Reactions Analysis
Aziridines, including 1-(2-Cyanoethyl)aziridine, undergo various chemical reactions. One of the most important reactions is the ring-opening (RO) reactions with nucleophilic reagents, which are crucial operations in synthetic organic chemistry to obtain β-substituted amines .Physical And Chemical Properties Analysis
1-(2-Cyanoethyl)aziridine has a molecular weight of 96.130420 g/mol . The bond angles in aziridine are approximately 60° .科学研究应用
δ-内酰胺和 γ-内酯的合成:1-(2-氰乙基)氮丙啶衍生物已被用于合成 δ-内酰胺和 γ-内酯,它们在药物化学中很有价值。这些化合物通过化学和酶促方法合成,展示了它们在有机合成中的用途 (Vervisch 等人,2012).
转化为 2-(氨甲基)环丙烷腈:这些氮丙啶还转化为新型的 2-(氨甲基)环丙烷腈,它们因其潜在的生物活性而受到关注 (D’hooghe 等人,2007).
功能化氨腈的合成:1-(2-氰乙基)氮丙啶已被用于合成功能化氨腈,展示了它在创建生物相关化合物方面的多功能性 (D’hooghe & Kimpe,2008).
癌症治疗中的潜在免疫刺激剂:1-(2-氰乙基)氮丙啶的衍生物,如 2-氰乙基脲,因其免疫调节能力而受到研究,突出了它们在癌症治疗中的潜在用途 (von Ardenne 等人,1981).
杂环化合物的区域选择性合成:已经研究了使用 1-(2-氰乙基)氮丙啶区域选择性合成杂环化合物,如 2-(氨甲基)吡咯烷和 3-氨基哌啶,表明其在生产不同的杂环结构中的应用 (Dolfen 等人,2016).
抗抑郁药衍生物的合成:该化合物已被用于合成抗抑郁药米那西泮的新型衍生物,显示了其在药物开发中的重要性 (Vervisch 等人,2009).
氮丙啶阴离子的生成和反应性:氮丙啶阴离子的反应性和生成,包括衍生自 1-(2-氰乙基)氮丙啶的阴离子,已得到广泛研究,表明它们在合成化学中的重要性 (Florio & Luisi,2010).
抗疟治疗的潜力:对衍生自 1-(2-氰乙基)氮丙啶的 2-(氨甲基)氮丙啶的研究显示出有希望的抗疟活性,证明了其在开发新的抗疟药效团方面的潜力 (D’hooghe 等人,2011).
用作 CO2 固定可回收催化剂:一项研究证明了使用氮丙啶(包括基于 1-(2-氰乙基)氮丙啶的氮丙啶)作为 CO2 固定中的催化剂,表明它们在环境应用中的作用 (Xu 等人,2016).
哌啶和氨基酸的合成:1-(2-氰乙基)氮丙啶已用于合成哌啶和构象受限的氨基酸,进一步展示了其在创建各种化学结构方面的用途 (Vervisch 等人,2010).
未来方向
Aziridines, including 1-(2-Cyanoethyl)aziridine, have seen steady growth over the last 90 years . They are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . Future research will likely focus on developing new methodologies for the preparation and transformation of these compounds .
属性
IUPAC Name |
3-(aziridin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-2-1-3-7-4-5-7/h1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZLDCCUOMNCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147946 | |
| Record name | 1-Aziridine propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)aziridine | |
CAS RN |
1072-66-8 | |
| Record name | 1-(2-Cyanoethyl)aziridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanoethyl)aziridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aziridinepropanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aziridine propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aziridinepropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-CYANOETHYL)AZIRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94O7E315QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
